6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
Description
The exact mass of the compound this compound is 300.13347377 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-18-13(21)5-4-11(16-18)14(22)19-6-10(7-19)20-8-12(15-17-20)9-2-3-9/h4-5,8-10H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJRVOILWKAGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F6555-0169 is the Von Hippel-Lindau (VHL) protein . VHL is a component of the protein complex that includes elongin B, elongin C, and cullin-2, and possesses ubiquitin ligase E3 activity.
Mode of Action
F6555-0169 acts as an inhibitor of the VHL protein . By inhibiting VHL, it disrupts the VHL-elongin-C-elongin-B complex, which is responsible for the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible factor (HIF). This leads to the stabilization and accumulation of HIF.
Biochemical Pathways
The inhibition of VHL by F6555-0169 affects the HIF pathway Under normal oxygen conditions, HIF is hydroxylated, recognized by VHL, ubiquitinated, and then degraded in the proteasomeHIF then translocates to the nucleus where it dimerizes with HIF-1β and binds to hypoxia-responsive elements in the DNA, leading to the transcription of genes involved in angiogenesis, erythropoiesis, cell proliferation, and survival.
Result of Action
The result of F6555-0169’s action is the upregulation of HIF-responsive genes . This can lead to increased production of erythropoietin (EPO), which stimulates the production of red blood cells, and vascular endothelial growth factor (VEGF), which promotes angiogenesis. Therefore, F6555-0169 could potentially be used for the treatment of conditions such as anemia and ischemic diseases.
Biological Activity
The compound 6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following structural features:
- Triazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Azetidine ring : Contributes to the overall stability and reactivity of the compound.
- Dihydropyridazinone core : Implicated in various biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial effects. For instance, compounds similar to the one have shown efficacy against a range of pathogens. A study demonstrated that derivatives of triazole can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .
Anticancer Properties
Triazole-containing compounds have been extensively studied for their anticancer potential. A related compound was found to exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .
Enzyme Inhibition
The compound's structure suggests potential activity as an inhibitor of specific enzymes involved in cancer progression. For example, inhibitors targeting SMYD proteins have shown promise in preclinical studies for treating various cancers . The compound may act similarly by disrupting these pathways.
Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant antimicrobial activity against E. coli and S. aureus | Agar diffusion method |
| Study 2 | Cytotoxic effects on MCF-7 (breast) and HCT-116 (colon) cancer cell lines with IC50 values of 27.3 µM and 6.2 µM respectively | MTT assay |
| Study 3 | Inhibition of acetylcholinesterase (AChE), indicating potential for neurological applications | Enzyme inhibition assay |
Case Studies
-
Case Study on Antimicrobial Activity :
A derivative similar to the target compound was tested against common bacterial strains. Results showed a notable reduction in bacterial colony-forming units (CFUs), highlighting its potential as an antibacterial agent. -
Case Study on Cancer Cell Lines :
In vitro studies revealed that the compound induced apoptosis in MCF-7 cells through caspase activation pathways. This suggests a mechanism that could be exploited for therapeutic purposes in breast cancer treatment. -
Neuroprotective Effects :
Preliminary studies indicated that triazole derivatives could inhibit AChE activity, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
